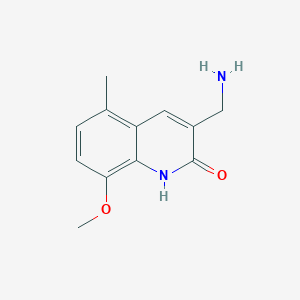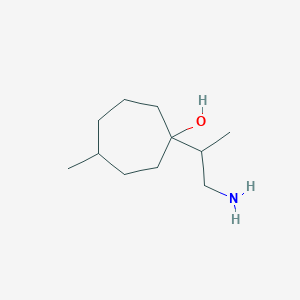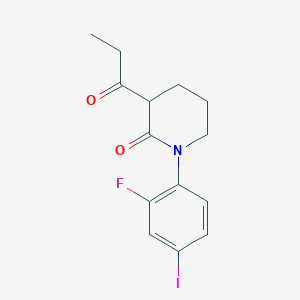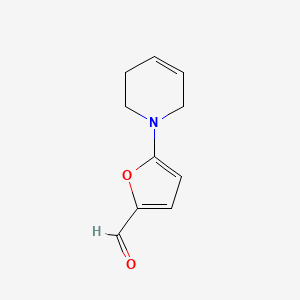![molecular formula C12H11N3O B13195509 2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile](/img/structure/B13195509.png)
2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile is a spirocyclic compound that features a unique structure combining an indole and a pyrrolidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile typically involves a [3+2] cycloaddition reaction. One common method includes the condensation of N-methylglycine, isatin, benzaldehyde, and cyanoacetylphthalazine in ethanol under reflux conditions for 2 hours . The reaction is chemo-, stereo-, and regioselective, leading to the formation of the desired spiro-pyrrolidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted spiro-pyrrolidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein-protein interactions, such as the MDM2/p53 interaction, which is crucial in regulating the cell cycle and apoptosis . The compound’s spirocyclic structure allows it to fit into binding pockets of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Spirotryprostatins A and B: These compounds also feature a spiro-pyrrolidine-oxindole core and exhibit similar biological activities.
Horsfiline: Another spirocyclic compound with notable anticancer properties.
MI-773: A spiro-oxindole derivative currently in clinical trials for breast cancer.
Uniqueness
2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile stands out due to its specific combination of an indole and pyrrolidine ring, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carbonitrile |
InChI |
InChI=1S/C12H11N3O/c13-5-8-6-14-7-12(8)9-3-1-2-4-10(9)15-11(12)16/h1-4,8,14H,6-7H2,(H,15,16) |
InChI Key |
OWISKWPQNNOZGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(CN1)C3=CC=CC=C3NC2=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


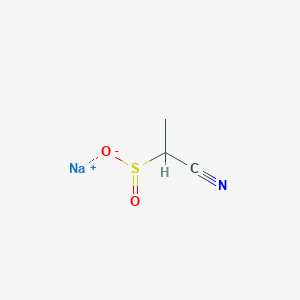
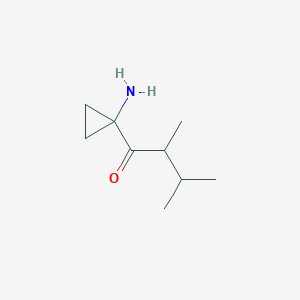
![3-[(4-Tert-butylbenzyl)amino]propanoic acid](/img/structure/B13195439.png)

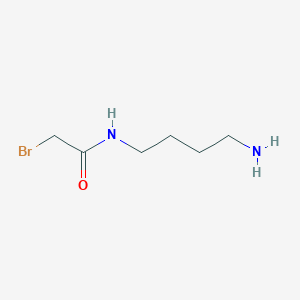
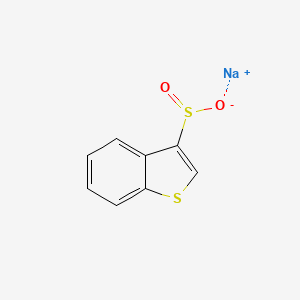
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13195460.png)
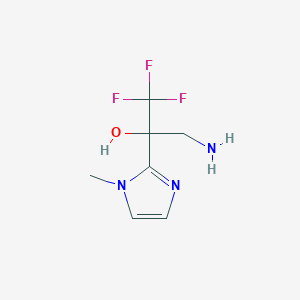
![[(E)-2-bromoethenyl]cyclohexane](/img/structure/B13195476.png)
